2-Methyl-3-((2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl)naphtho[1,2-b]furan-5-yl acetate
Description
2-Methyl-3-((2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl)naphtho[1,2-b]furan-5-yl acetate is a synthetic naphthofuran derivative characterized by a fused aromatic system (naphtho[1,2-b]furan core) substituted with a methyl group at position 2, a carbamoyl-linked 2,2,6,6-tetramethylpiperidine (TMP) moiety at position 3, and an acetyloxy group at position 4. The TMP group, a sterically hindered amine, is known for its radical-scavenging and light-stabilizing properties, which may enhance the compound’s stability in photochemical applications .
Properties
IUPAC Name |
[2-methyl-3-[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzo[g][1]benzofuran-5-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4/c1-14-21(23(29)26-16-12-24(3,4)27-25(5,6)13-16)19-11-20(31-15(2)28)17-9-7-8-10-18(17)22(19)30-14/h7-11,16,27H,12-13H2,1-6H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDGQVKIFOMJMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)OC(=O)C)C(=O)NC4CC(NC(C4)(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Methyl-3-((2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl)naphtho[1,2-b]furan-5-yl acetate is a derivative of naphtho[1,2-b]furan and incorporates a tetramethylpiperidine moiety. This structure suggests potential biological activities due to the presence of both aromatic and aliphatic components. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure can be summarized as follows:
- Molecular Formula : C22H30N2O3
- Molecular Weight : 374.49 g/mol
- CAS Number : Not explicitly provided in the sources but can be derived from its molecular structure.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of the tetramethylpiperidine group is known for its ability to scavenge free radicals and may enhance the compound's antioxidant properties. Nitroxide radicals derived from similar structures have shown significant antioxidant capabilities by mimicking superoxide dismutase activity .
- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit various enzymes, including ATPase and myosin ATPase. This inhibition can lead to alterations in muscle contraction and relaxation dynamics, which may have therapeutic implications in muscle-related disorders .
- Neuroprotective Effects : The compound's ability to penetrate biological membranes suggests potential neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. Similar nitroxide derivatives have demonstrated protective effects against oxidative stress-induced neuronal damage .
Case Study 1: Neuroprotective Effects in Alzheimer's Model
A study investigated the effects of nitroxide derivatives on memory deficits in a rat model of Alzheimer's disease (AD). The results indicated that these compounds significantly reduced β-amyloid deposition and improved cognitive function as assessed by Morris water maze tests. The underlying mechanism involved modulation of oxidative stress markers such as superoxide dismutase (SOD) and catalase (CAT) levels .
Case Study 2: Muscle Contraction Modulation
Research involving calixarene derivatives indicated that similar compounds could inhibit actomyosin ATPase activity by approximately 50%, leading to altered contractile dynamics in uterine myocytes. This suggests that structural analogs may have applications in managing conditions characterized by hypercontractility .
Data Tables
| Property/Activity | Description |
|---|---|
| Antioxidant Activity | Scavenges free radicals; mimics SOD activity |
| Enzyme Inhibition | Inhibits ATPase activity; affects muscle contraction |
| Neuroprotective Effects | Reduces oxidative stress; improves cognitive function |
Comparison with Similar Compounds
Bis-TMP Naphthalimide ()
- Structure: Features a naphthalimide core substituted with two TMP groups via amino linkages.
- Function : Fluorescent marker with high quantum yield, large Stokes shift, and resistance to photobleaching.
- Key Differences : The naphthalimide core (vs. naphthofuran in the target compound) and dual TMP substitution (vs. single TMP-carbamoyl in the target).
- Synthesis : Prepared via nucleophilic substitution of 4-nitro-1,8-naphthalic anhydride with TMP-amine, followed by reduction .
- Supramolecular Features : Hydrogen bonding (N–H⋯O) organizes molecules into layered structures, preventing π-stacking due to steric hindrance .
Naphtho[1,2-b]furan-3-carboxylic Acid Derivatives ()
- Structure : Includes 4-hydroxy-5-methoxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid.
- Function : Antimicrobial agent against plant pathogens (e.g., Botrytis cinerea, Colletotrichum orbiculare).
- Key Differences : Carboxylic acid and methoxy/hydroxy substituents (vs. TMP-carbamoyl and acetyloxy in the target).
- Bioactivity : EC₅₀ values for antifungal activity range from 0.38–0.91 mg/L .
Ethyl 3-Amino Naphtho[2,1-b]furan-2-carboxylate ()
- Structure: Naphtho[2,1-b]furan core with amino and ester groups.
- Function : Intermediate for synthesizing naphthofuropyrimidines.
- Key Differences : Positional isomerism (naphtho[2,1-b]furan vs. [1,2-b]furan) and lack of TMP/acetate groups.
Spectral Data :
Feature Data IR (NH₂, C=O) 3426 cm⁻¹, 1657 cm⁻¹ ¹H NMR (CH₃, CH₂) δ 1.4 (triplet), δ 4.4 (quartet) NH₂ signal δ 6.48 (singlet)
Comparative Physicochemical and Functional Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
